molecular formula C20H24N4O4 B1326864 {(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid CAS No. 1142205-43-3

{(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid

Cat. No.: B1326864
CAS No.: 1142205-43-3
M. Wt: 384.4 g/mol
InChI Key: UURCWBMBJGFPIQ-UHFFFAOYSA-N
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Description

{(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-pyridin-2-ylpiperazine with an appropriate acylating agent to introduce the 2-oxoethyl group.

    Coupling with 4-Methoxyaniline: The intermediate is then coupled with 4-methoxyaniline under conditions that facilitate the formation of the desired amide bond.

    Final Acidification: The final step involves the acidification of the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the aromatic ring, such as halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, {(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical assays.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which {(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid shares similarities with other piperazine derivatives, such as:
    • 4-(2-Pyridyl)piperazine
    • 4-Methoxyphenylacetic acid
    • 2-Oxoethylpiperazine

Uniqueness

What sets {(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-methoxy-N-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-28-17-7-5-16(6-8-17)24(15-20(26)27)14-19(25)23-12-10-22(11-13-23)18-4-2-3-9-21-18/h2-9H,10-15H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURCWBMBJGFPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=N3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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